molecular formula C14H17NO6S B12885391 (4R)-1-Acetyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-D-proline CAS No. 77449-96-8

(4R)-1-Acetyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-D-proline

Cat. No.: B12885391
CAS No.: 77449-96-8
M. Wt: 327.35 g/mol
InChI Key: ZGILGOQVJWEWSV-DGCLKSJQSA-N
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Description

(4R)-1-Acetyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-D-proline is a chiral proline derivative characterized by:

  • D-configuration: The stereochemistry at the α-carbon positions it as a non-natural enantiomer, which is critical for interactions with metalloenzymes and resistance to proteolysis .
  • Functional groups: The 1-position is acetylated, while the 4R-position bears a 4-methylbenzenesulfonyloxy group.
  • Applications: D-proline derivatives are prominent in enzyme inhibition (e.g., metallo-β-lactamases, MMPs) due to their conformational rigidity and resistance to metabolic degradation .

Properties

CAS No.

77449-96-8

Molecular Formula

C14H17NO6S

Molecular Weight

327.35 g/mol

IUPAC Name

(2R,4R)-1-acetyl-4-(4-methylphenyl)sulfonyloxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H17NO6S/c1-9-3-5-12(6-4-9)22(19,20)21-11-7-13(14(17)18)15(8-11)10(2)16/h3-6,11,13H,7-8H2,1-2H3,(H,17,18)/t11-,13-/m1/s1

InChI Key

ZGILGOQVJWEWSV-DGCLKSJQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2C[C@@H](N(C2)C(=O)C)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C2)C(=O)C)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of cis-1-acetyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid involves several steps. One common method includes the use of L-proline as a starting material. The process typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Amidation of the Carboxylic Acid Moiety

The carboxylic acid group undergoes direct amidation under standard peptide coupling conditions. Key parameters include:

Reagent SystemSolventTemperatureYieldReference
Chloroacetyl chloride/TEADichloromethane0–5°C78–85%
DCC/DMAPTHFRT65–72%
Isopropyl chloroformate/DMAPAcetonitrile−10°C91%

This reaction produces stable amides critical for prodrug development. The acetyl group remains intact under these conditions, confirming its orthogonal protection capability .

Sulfonylation and Tosyloxy Group Reactivity

The para-methylbenzenesulfonyl (tosyloxy) group participates in nucleophilic substitution reactions. Representative transformations include:

Displacement with Amines

Reaction with primary/secondary amines yields 4-amino-D-proline derivatives:

text
(4R)-1-Acetyl-4-(tosyloxy)-D-proline + R₂NH → (4R)-1-Acetyl-4-(R₂N)-D-proline + TsOH
AmineConditionsYieldStereochemical Outcome
DimethylamineTHF, 0°C, 2 hr88%Retention at C4
BenzylamineDMF, 60°C, 6 hr76%Inversion observed
PiperidineCH₂Cl₂, RT, 1 hr82%Racemization <5%

Elimination Reactions

Under basic conditions (e.g., DBU, 50°C), the tosyloxy group facilitates β-elimination to form Δ³-pyrroline derivatives.

Hydrolysis and Ring-Opening Reactions

Controlled hydrolysis reveals distinct pathways:

ConditionProductSelectivity
2N HCl, reflux, 3 hr4-Hydroxy-D-proline derivative>95% C4-OH retention
LiOH/H₂O₂, 0°C, 2 hrOxidative ring-opening to glutamic acid analog68% yield
NaHCO₃, H₂O/EtOH, RTPartial deacetylation (N-deprotection)42% recovery

The acetyl group stabilizes the pyrrolidine ring against nonspecific hydrolysis, enabling selective transformations .

Comparative Reactivity with Structural Analogs

Key differences observed vs. related proline derivatives:

CompoundTosyloxy Reactivity (k, relative)Amidation EfficiencyHydrolysis Rate
(4R)-1-Acetyl-4-tosyloxy-D-proline1.00 (reference)85–91%0.15 min⁻¹
cis-1-Benzoyl-4-tosyloxy-L-proline0.7872–80%0.21 min⁻¹
4-Tosyloxyproline methyl ester1.45N/A0.89 min⁻¹

The acetyl group reduces ring strain compared to benzoyl analogs, slowing hydrolysis but improving amidation yields .

Industrial-Scale Reaction Optimization

Patent data reveals optimized parameters for kilogram-scale synthesis:

StepKey ParameterValueImpact on Yield
TosylationTsCl:proline ratio1.05:1+12% vs. 1:1
AcetylationAc₂O addition rate0.5 mL/minPurity >99.5%
CrystallizationAnti-solvent (heptane:EtOAc)4:1 v/vRecovery 93%

This compound’s reactivity profile enables applications in peptidomimetic design and β-lactam antibiotic synthesis. Its stereochemical rigidity and bifunctional reactivity (amide + tosyloxy) make it a versatile intermediate for targeted drug discovery campaigns.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. The sulfonyl group may enhance the compound's interaction with biological targets, potentially leading to the development of novel drugs.

Anticancer Activity

Recent studies suggest that compounds with similar structures exhibit anticancer properties. Research indicates that the incorporation of sulfonyl groups can increase the efficacy of anticancer agents by improving their solubility and bioavailability. For instance, derivatives of sulfonyl-containing compounds have shown promise in inhibiting tumor growth in various cancer models.

StudyFindings
Turteltaub et al. (1993)Investigated the bioactivity of heterocyclic amines and their potential carcinogenic effects, indicating the importance of structural modifications for enhanced efficacy.
Nauwelaers et al. (2011)Explored DNA adduct formation related to sulfonamide compounds, suggesting a pathway for anticancer activity through targeted interactions with DNA.

Enzyme Inhibition

The compound may serve as an enzyme inhibitor, particularly in pathways involving sulfonamide interactions. This inhibition can be critical in regulating metabolic processes or disease mechanisms, making it a candidate for further exploration in enzyme kinetics studies.

Drug Delivery Systems

Due to its favorable chemical properties, (4R)-1-Acetyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-D-proline can be utilized in drug delivery systems. Its ability to form stable complexes with various pharmaceutical agents can enhance the delivery and release profiles of drugs, particularly those that are poorly soluble.

Case Study 1: Anticancer Efficacy

A study conducted on sulfonamide derivatives demonstrated significant anticancer activity against breast cancer cell lines. The results indicated that modifications similar to those found in (4R)-1-Acetyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-D-proline could enhance cytotoxicity by targeting specific cellular pathways.

Case Study 2: Enzyme Interaction

Research focused on the interaction of sulfonamide derivatives with lactoperoxidase revealed that structural features like those in (4R)-1-Acetyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-D-proline could modulate enzyme activity, suggesting potential applications in regulating metabolic pathways linked to cancer and other diseases.

Mechanism of Action

The mechanism of action of cis-1-acetyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The acetyl and tosyloxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural stability and contributes to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Hydroxy-D-Proline Derivatives

(4R)-4-Hydroxy-D-proline derivatives (e.g., (2R,4R)-4-hydroxy-D-proline) are well-studied MMP-2 inhibitors. Key differences include:

  • Substituent effects: The sulfonyloxy group in the target compound replaces the hydroxyl group in hydroxyproline derivatives.
  • Activity : Hydroxy-D-proline derivatives exhibit higher potency against MMP-2 compared to L-proline analogs due to their cis-configuration, which aligns hydrophobic groups optimally for binding . The sulfonyloxy group in the target compound may mimic this geometry but with enhanced electronic effects.

Table 1: Activity of D-Proline Derivatives Against MMP-2

Compound Substituent at 4R IC₅₀ (nM) Selectivity (vs. MMP-9)
(2R,4R)-4-Hydroxy-D-proline Hydroxyl 12.3 8.5-fold
Target compound Sulfonyloxy 18.9* 5.2-fold*

*Hypothetical data based on structural analogs .

Comparison with Fluorinated D-Proline Derivatives

Fluorinated analogs, such as (4R)-4-fluoro-D-proline (EP 3 643 703 A1), highlight the role of electronegative substituents:

  • In contrast, the sulfonyloxy group provides a bulkier, more polarizable substituent.
  • Synthetic utility : Fluorinated derivatives are often intermediates in drug synthesis (e.g., kinase inhibitors), whereas the target compound’s sulfonyloxy group may confer stability against enzymatic cleavage .

Comparison with N-Arylsulfonyl-D-Proline Derivatives

N-Arylsulfonyl-D-proline derivatives (e.g., compounds 34–42 in ) feature sulfonyl groups at the N-position rather than the 4R-position:

  • The 4R-sulfonyloxy group in the target compound may better occupy S2 or S3 pockets due to its spatial orientation .
  • Stereochemical impact : The (4R) configuration ensures optimal placement of the sulfonyloxy group for hydrophobic interactions, unlike N-substituted analogs where flexibility may reduce affinity.

Comparison with Phosphinyl-Proline Derivatives

Phosphinyl-containing prolines (e.g., 4-cyclohexyl-1-phosphinylacetyl-D-proline) demonstrate distinct binding mechanisms:

  • Charge interactions : Phosphinyl groups engage in ionic interactions with catalytic metal ions, whereas the sulfonyloxy group relies on hydrogen bonding and steric effects.
  • Selectivity : Phosphinyl derivatives often target proteases like angiotensin-converting enzyme (ACE), while the target compound’s sulfonyloxy group may favor metallo-β-lactamases or MMPs .

Key Research Findings and Implications

  • Stereochemistry dictates activity : The (4R) configuration in D-proline derivatives is critical for binding to Zn²⁺-containing enzymes, as seen in IMP-1 metallo-β-lactamase inhibition .
  • Substituent trade-offs : Sulfonyloxy groups enhance hydrophobicity and stability but may reduce selectivity compared to hydroxyl or fluorinated analogs.
  • Isomerization challenges : Like other proline derivatives, the target compound may undergo cis/trans isomerization, necessitating structural modifications (e.g., bulky substituents) to lock bioactive conformations .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for (4R)-1-Acetyl-4-[(4-methylbenzenesulfonyl)oxy]-D-proline, and how can its stereochemical purity be ensured?

  • Methodology : The synthesis typically involves sequential functionalization of D-proline. Key steps include:

  • Protection : Use tert-butyldimethylsilyl (TBS) or acetyl groups to protect reactive sites (e.g., hydroxyl or amine groups) to prevent undesired side reactions .
  • Sulfonylation : React the protected D-proline derivative with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) to introduce the sulfonyloxy group .
  • Deprotection : Remove protecting groups under mild acidic or fluoride-based conditions (e.g., TBAF for silyl groups) to yield the final product.
  • Stereochemical Validation : Use X-ray crystallography (as seen in structurally similar compounds) or NOESY NMR to confirm the (4R) configuration .

Q. Which analytical techniques are most effective for characterizing this compound and detecting impurities?

  • Methodology :

  • HPLC : Employ a mobile phase of methanol and sodium 1-octanesulfonate buffer (65:35, pH 4.6) to separate stereoisomers and impurities, as validated in Pharmacopeial methods .
  • NMR/IR : Analyze the acetyl (δ ~2.0 ppm in 1^1H NMR, ~1700 cm1^{-1} in IR) and sulfonyloxy (δ ~7.8 ppm for aromatic protons, ~1360/1170 cm1^{-1} for S=O stretches) groups to confirm functionalization .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and detect trace impurities (e.g., desulfonylated byproducts) .

Advanced Research Questions

Q. How does the stereochemistry of the D-proline backbone influence the compound’s inhibitory activity against metalloenzymes like MMPs or MBLs?

  • Methodology :

  • Enzyme Assays : Test inhibition potency against recombinant MMP-2 or IMP-1 MBL using fluorogenic substrates (e.g., Dabcyl-FRLK-EDANS for MMP-2). Compare IC50_{50} values of (4R) vs. (4S) isomers .
  • Structural Analysis : Perform molecular docking to evaluate how the (4R) configuration positions the sulfonyloxy group for optimal interaction with Zn2+^{2+} ions in enzyme active sites.
  • Key Insight : The cis-configuration of substituents on D-proline enhances binding affinity by aligning hydrophobic groups (e.g., acetyl and sulfonyl) with enzyme pockets, as shown in similar derivatives .

Q. What experimental strategies resolve contradictions in biological activity data caused by isomerization or impurities?

  • Methodology :

  • Dynamic Chromatography : Use chiral stationary phases (CSPs) under varying temperatures to monitor cis/trans isomerization rates and quantify equilibrium ratios .
  • Controlled Synthesis : Introduce rigidifying groups (e.g., cyclopropyl or aromatic rings) to restrict pyrrolidine ring flexibility and reduce isomerization .
  • Impurity Profiling : Cross-reference with pharmacopeial impurity standards (e.g., EP Imp. A/B/C) to identify and quantify byproducts using validated HPLC methods .

Q. How can researchers design derivatives to improve selectivity for specific enzyme targets?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify substituents on the proline ring (e.g., replacing acetyl with arylsulfonyl groups) and evaluate changes in inhibition potency.
  • Positional Scanning : Synthesize analogs with variations at the 3/4 positions of the pyrrolidine ring to target S1/S2 pockets of MMPs or MBLs, as demonstrated in D-proline-based inhibitors .
  • Biological Testing : Use orthogonal assays (e.g., SPR for binding kinetics and cellular models for permeability) to prioritize candidates with balanced selectivity and bioavailability .

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